N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Description
N-(Benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride (CAS RN: Not explicitly provided) is a benzothiazole-derived compound featuring a butyramide backbone, a morpholinoethyl substituent, and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to its ionic character. The compound is synthesized via nucleophilic substitution or condensation reactions, typically involving benzothiazole precursors and morpholinoethylamine derivatives under controlled conditions. Its applications span pharmaceutical intermediates, polymer precursors, and coordination chemistry, leveraging the benzothiazole moiety’s electron-deficient aromatic system and the morpholine group’s solubility-enhancing effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S.ClH/c1-2-5-16(21)20(9-8-19-10-12-22-13-11-19)17-18-14-6-3-4-7-15(14)23-17;/h3-4,6-7H,2,5,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCVJGUFYWZFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Morpholinoethyl Group: The morpholinoethyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole core is replaced by the morpholinoethyl moiety.
Formation of Butyramide Backbone: The butyramide backbone is formed by reacting the intermediate compound with butyric acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the amide or benzo[d]thiazole moiety.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
N-(Benzothiazol-2-yl)butyramide ()
- Molecular Formula : C₁₁H₁₂N₂OS
- Key Features: Lacks the morpholinoethyl group and hydrochloride salt. The planar molecular structure (mean deviation: 0.03 Å) facilitates extensive hydrogen bonding (N–H⋯N, C–H⋯O) and C–H⋯π interactions, contributing to high thermal stability (m.p. 447 K).
- Applications: Precursor for polyimides and transition metal complexes. Limited solubility in organic solvents (recrystallized from ethanol) restricts processability .
Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide ()
- Molecular Formula : C₁₁H₁₂N₄S
- Key Features : Contains a formimidamide group instead of butyramide. DFT studies highlight its electronic structure’s influence on reaction mechanisms, with theoretical calculations emphasizing basis set selection for accuracy.
- Applications : Primarily a model compound for computational chemistry, lacking reported industrial or pharmaceutical uses .
5203 N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide Hydrochloride ()
- Key Features: Includes 4-methoxy and 7-methyl substituents on the benzothiazole ring. Commercial availability via global suppliers (e.g., Brenntag Polska, Kohinoor Group) suggests industrial demand for modified benzothiazole derivatives .
Physicochemical and Application-Based Comparisons
Table 1: Comparative Properties of Selected Benzothiazole Derivatives
Key Research Findings
- Solubility and Salt Effects: The hydrochloride salt in the target compound significantly improves aqueous solubility compared to neutral analogs like N-(benzothiazol-2-yl)butyramide, which requires ethanol for recrystallization .
- Thermal Stability: The planar structure of N-(benzothiazol-2-yl)butyramide contributes to its high melting point (447 K), whereas the target compound’s morpholinoethyl group may reduce crystallinity, favoring solubility over thermal resilience .
- Synthetic Scalability : Commercial availability of the 5203 derivative () underscores the feasibility of large-scale synthesis for structurally complex benzothiazoles, likely via similar routes (e.g., acyl chloride-amine condensations) .
- Biological Relevance: The morpholinoethyl group in the target compound may enhance bioavailability, a trait exploited in pharmaceuticals (e.g., kinase inhibitors), whereas the 5203 derivative’s methoxy and methyl groups could optimize lipophilicity for specific targets .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzo[d]thiazole moiety linked to a morpholinoethyl group via a butyramide chain. Its structural formula can be represented as follows:
This structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of key enzymes involved in metabolic pathways. For instance, derivatives of benzo[d]thiazole have shown promising results as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thereby affecting neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases like Alzheimer's .
2. Antitumor Activity
Studies have demonstrated that compounds related to this compound exhibit antitumor properties. They have been tested against various cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
These findings suggest that the compound has a multifaceted role in pharmacological applications, particularly in neuroprotection and oncology.
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered to mice subjected to Aβ-induced neurotoxicity. Results indicated a significant reduction in cognitive decline and improvement in memory retention compared to untreated controls, highlighting its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Cancer Treatment
In another study focused on breast cancer, this compound was tested for its effects on MCF-7 cell lines. The compound inhibited cell growth effectively at low concentrations and induced apoptosis through caspase activation pathways. These results support further investigation into its use as an adjunct therapy in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
